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Compound of Interest

Compound Name:
1,1-Dimethyl-3-phenylpropyl

acetate

Cat. No.: B085564 Get Quote

Disclaimer: Extensive searches for spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 1,1-
Dimethyl-3-phenylpropyl acetate did not yield any specific results. This suggests that the

compound is not widely synthesized or characterized in publicly available scientific literature.

Therefore, this guide presents a comprehensive analysis of the closely related and well-

documented isomer, 3-phenylpropyl acetate, to serve as a detailed example of spectroscopic

data interpretation and structural elucidation for researchers, scientists, and drug development

professionals.

Spectroscopic Data of 3-Phenylpropyl Acetate
The following tables summarize the key spectroscopic data for 3-phenylpropyl acetate,

providing a clear and structured overview for easy comparison and interpretation.

Table 1: ¹H NMR Spectroscopic Data for 3-Phenylpropyl
Acetate
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.26 - 7.16 m - 5H Ar-H

4.06 t 6.5 2H -O-CH₂-

2.66 t 7.6 2H Ar-CH₂-

2.02 s - 3H -C(O)-CH₃

1.93 quintet 7.0 2H -CH₂-CH₂-CH₂-

Solvent: CDCl₃, Spectrometer Frequency: 250 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 3-Phenylpropyl
Acetate

Chemical Shift (δ) ppm Carbon Type Assignment

171.1 Carbonyl C=O

141.1 Aromatic Ar-C (quaternary)

128.4 Aromatic Ar-CH

128.3 Aromatic Ar-CH

126.0 Aromatic Ar-CH

63.8 Aliphatic -O-CH₂-

32.1 Aliphatic Ar-CH₂-

30.1 Aliphatic -CH₂-CH₂-CH₂-

20.9 Aliphatic -C(O)-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 62.5 MHz[1]
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Table 3: Infrared (IR) Spectroscopy Data for 3-
Phenylpropyl Acetate

Wavenumber (cm⁻¹) Intensity Bond Vibration

3032 Medium C-H stretch (aromatic)

2952, 2843 Medium C-H stretch (aliphatic)

1740 Strong C=O stretch (ester)

1257 Strong C-O stretch (ester)

Sample Preparation: Neat[2]

Table 4: Mass Spectrometry (MS) Data for 3-
Phenylpropyl Acetate

m/z Relative Intensity (%) Fragment Ion

178 ~10 [M]⁺ (Molecular Ion)

118 100 [M - CH₃COOH]⁺

117 ~73 [C₉H₉]⁺

91 ~34 [C₇H₇]⁺ (Tropylium ion)

43 ~41 [CH₃CO]⁺ (Acylium ion)

Ionization Method: Electron Ionization (EI)[3]

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are crucial for

reproducibility and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 3-phenylpropyl acetate (approximately 5-10 mg) is

dissolved in about 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane
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(TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 250 MHz for protons and 62.5 MHz for carbon-13.

Data Acquisition: For ¹H NMR, standard acquisition parameters are used, including a

sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-

decoupled sequence is employed to simplify the spectrum to single lines for each unique

carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm.

Infrared (IR) Spectroscopy
Sample Preparation: A drop of neat 3-phenylpropyl acetate is placed between two potassium

bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for separation from any impurities.

Ionization: Electron Ionization (EI) is used, where the sample molecules are bombarded with

a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum, which is a plot of relative ion abundance versus m/z.[3]

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for elucidating the structure of an organic

molecule, such as 3-phenylpropyl acetate, using the combined data from various spectroscopic

techniques.
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Caption: Workflow for Spectroscopic Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b085564#spectroscopic-data-of-1-1-dimethyl-3-
phenylpropyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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